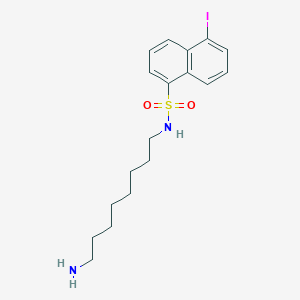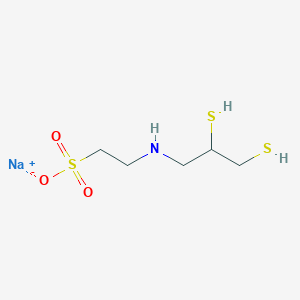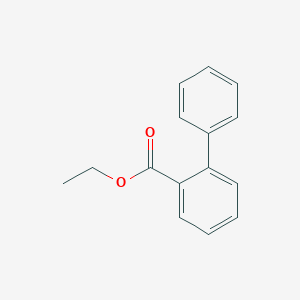
1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one hydrochloride, also known as methaqualone hydrochloride, is a synthetic sedative-hypnotic drug that was first synthesized in the 1950s. It was initially used for the treatment of insomnia and anxiety but was later found to have a high potential for abuse and addiction. Due to its addictive nature, it has been banned in many countries, including the United States.
Wirkmechanismus
Methaqualone hydrochloride acts as a GABA receptor agonist, which results in the inhibition of neurotransmitter release in the brain. This leads to sedation, muscle relaxation, and a decrease in anxiety.
Biochemical and Physiological Effects
Methaqualone hydrochloride has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria and pleasure. It also increases the levels of serotonin in the brain, which can lead to a decrease in anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one hydrochloride hydrochloride in lab experiments is its ability to induce sedation and muscle relaxation. This can be useful in studying sleep disorders and muscle function. However, its addictive nature and potential for abuse make it a risky choice for lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one hydrochloride hydrochloride. One area of interest is its potential use in the treatment of anxiety and depression. Another area of interest is its use in studying the effects of drugs on memory and learning. Additionally, further research is needed to better understand the mechanisms of action of this compound hydrochloride and its potential for abuse and addiction.
Synthesemethoden
The synthesis of 1-(9,10-Dihydroanthracen-9-YL)-3-(dimethylamino)propan-1-one hydrochloride hydrochloride involves the condensation of anthranilic acid with N,N-dimethylacetamide to form N-(2-dimethylaminoethyl) anthranilic acid. This intermediate is then reduced with lithium aluminum hydride to produce 2-(2-dimethylaminoethyl) anthranilic acid. The final step involves the reaction of 2-(2-dimethylaminoethyl) anthranilic acid with methyl vinyl ketone to form 1-(9,10-dihydroanthracen-9-yl)-3-(dimethylamino)propan-1-one, which is then converted to the hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
Methaqualone hydrochloride has been used in scientific research as a tool to study the central nervous system. It has been found to have sedative, hypnotic, and muscle relaxant properties, which have been useful in studying sleep and anxiety disorders. It has also been used to study the effects of drugs on memory and learning.
Eigenschaften
IUPAC Name |
1-(9,10-dihydroanthracen-9-yl)-3-(dimethylamino)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c1-20(2)12-11-18(21)19-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)19;/h3-10,19H,11-13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPLONRSKXASNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1C2=CC=CC=C2CC3=CC=CC=C13.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542360 |
Source


|
| Record name | 1-(9,10-Dihydroanthracen-9-yl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104829-17-6 |
Source


|
| Record name | 1-(9,10-Dihydroanthracen-9-yl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
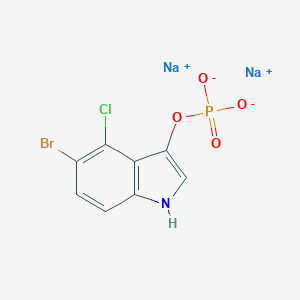
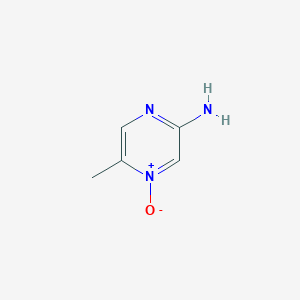
![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
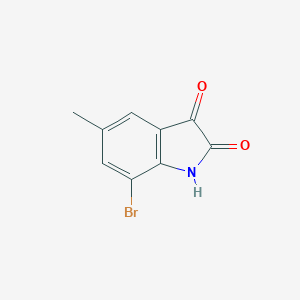
![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)
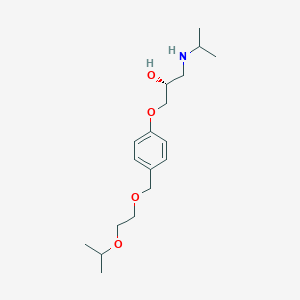
![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)
